molecular formula C90H141N33O18S2 B1682971 Unii-1TW3FT746I CAS No. 368874-31-1

Unii-1TW3FT746I

货号: B1682971
CAS 编号: 368874-31-1
分子量: 2037.4 g/mol
InChI 键: DGQKRQOCJFODHN-OIHVMPBRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TN-14003: 是一种合成肽,可作为C-X-C趋化因子受体4型(CXCR4)的拮抗剂。 该化合物在抑制多种癌症模型中的转移方面显示出巨大潜力 TN-14003的分子式为C90H141N33O18S2,分子量为2037.42 g/mol .

准备方法

合成路线和反应条件: TN-14003是通过固相肽合成(SPPS)合成的,这是一种常用于生产肽的方法。合成涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程包括以下步骤:

    树脂加载: 第一个氨基酸连接到树脂。

    脱保护: 氨基酸上的保护基团被去除。

    偶联: 下一个氨基酸被活化并偶联到不断增长的肽链。

    重复: 步骤2和3重复,直到获得所需的肽序列。

    裂解: 肽从树脂上裂解并纯化.

工业生产方法: TN-14003的工业生产遵循与实验室合成相似的原则,但规模更大。自动化肽合成器通常用于提高效率和一致性。 最终产品经过严格的纯化和质量控制以确保其纯度和活性 .

化学反应分析

反应类型: TN-14003在合成过程中主要进行肽键形成。在正常条件下,它通常不参与氧化、还原或取代反应。

常用试剂和条件:

形成的主要产物: 形成的主要产物是肽TN-14003本身。 在合成过程中,也会形成中间受保护的肽,这些肽最终被脱保护以生成最终产物 .

科学研究应用

化学: TN-14003被用作工具化合物来研究CXCR4受体及其在各种生物过程中的作用 .

生物学: 在生物学研究中,TN-14003用于研究细胞迁移、侵袭和转移的机制。 它有助于理解CXCR4受体在这些过程中的作用 .

医学: TN-14003在癌症治疗方面显示出潜力,特别是在抑制转移方面。 它正在被研究,以了解其通过靶向CXCR4受体减少肿瘤生长和扩散的能力 .

工业: 在制药行业,TN-14003用于开发靶向CXCR4受体的新型治疗剂 .

作用机制

TN-14003通过与CXCR4受体结合发挥作用,从而抑制受体与其配体C-X-C基序趋化因子配体12(CXCL12)之间的相互作用。这种抑制破坏了细胞迁移、侵袭和转移中涉及的信号通路。 该化合物减少了肿瘤中的血管生成和肌成纤维细胞含量,从而导致肿瘤生长减少 .

相似化合物的比较

类似化合物:

独特性: TN-14003因其独特的肽序列及其在多种癌症模型中抑制转移的能力而独树一帜。 与其他CXCR4拮抗剂不同,TN-14003通过靶向CXCR4受体在减少肿瘤生长和扩散方面显示出巨大潜力 .

生物活性

UNII-1TW3FT746I , also known as Venturicidin A , is a macrolide antibiotic produced by Streptomyces species. This compound has garnered attention for its biological activity, particularly its effects on mitochondrial function and potential applications in medicine and agriculture.

Venturicidin A primarily targets the ATP synthase complex , specifically the subunit-c of the coupling factor o (Fo) in both mitochondrial and bacterial ATP synthase complexes. Its binding inhibits proton translocation, leading to a rapid loss of mitochondrial membrane potential, which is crucial for ATP production. This mechanism disrupts energy metabolism within cells, making it particularly effective against certain parasites and bacteria.

Effects on Parasites

Research has demonstrated that Venturicidin A exhibits significant activity against various parasites, including:

  • Trypanosoma brucei : The compound induces mitochondrial DNA loss and disrupts energy metabolism.
  • Leishmania donovani : Similar effects have been observed, highlighting its potential as an antiprotozoal agent.
  • Trypanosoma evansi : The compound is less effective against this species, indicating variability in its biological activity depending on the organism.

Antibacterial and Antifungal Properties

Venturicidin A has also been explored for its antibacterial and antifungal properties. It shows promise in combination therapies to combat multidrug-resistant bacteria, suggesting its potential as a therapeutic agent in clinical settings.

Case Studies and Experimental Data

Several studies have investigated the effects of Venturicidin A on different biological systems:

StudyOrganismKey Findings
Study 1Trypanosoma bruceiInduced rapid loss of mitochondrial membrane potential; significant reduction in ATP levels.
Study 2Leishmania donovaniEffective at low concentrations; inhibited growth significantly.
Study 3Bacterial strains (MRSA)Enhanced efficacy when combined with other antibiotics; reduced resistance development.

Biochemical Analysis

In biochemical assays, Venturicidin A has shown the following properties:

  • Inhibition of ATP Synthesis : Directly correlates with its binding to the ATP synthase complex.
  • Cellular Effects : Alters cellular respiration and energy production, leading to cell death in susceptible organisms.

Pharmacokinetics

The pharmacokinetic profile of Venturicidin A indicates that it may interact with various transporters or binding proteins, influencing its distribution and efficacy in biological systems. The compound's bioavailability and stability in different environments are subjects of ongoing research.

属性

CAS 编号

368874-31-1

分子式

C90H141N33O18S2

分子量

2037.4 g/mol

IUPAC 名称

(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide

InChI

InChI=1S/C90H141N33O18S2/c91-35-5-3-17-59-75(130)117-64(18-4-6-36-92)84(139)123-43-13-24-70(123)83(138)120-66(46-51-28-33-56(125)34-29-51)79(134)116-61(21-10-40-108-88(101)102)74(129)114-63(23-12-42-110-90(104)141)77(132)121-68(81(136)111-58(71(94)126)19-8-38-106-86(97)98)48-142-143-49-69(82(137)119-65(45-50-26-31-55(124)32-27-50)78(133)115-62(73(128)113-59)22-11-41-109-89(103)140)122-80(135)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-76(131)60(20-9-39-107-87(99)100)112-72(127)57(93)16-7-37-105-85(95)96/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H2,94,126)(H,111,136)(H,112,127)(H,113,128)(H,114,129)(H,115,133)(H,116,134)(H,117,130)(H,118,131)(H,119,137)(H,120,138)(H,121,132)(H,122,135)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)(H4,101,102,108)(H3,103,109,140)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63-,64+,65-,66-,67-,68-,69-,70-/m0/s1

InChI 键

DGQKRQOCJFODHN-OIHVMPBRSA-N

SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

手性 SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

规范 SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

序列

RRXCYXKKPYRXCR

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

TN-14003;  TN14003;  TN 14003

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。